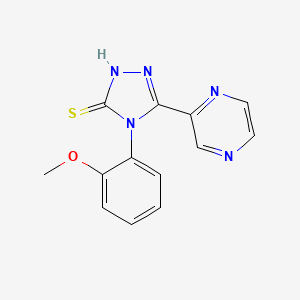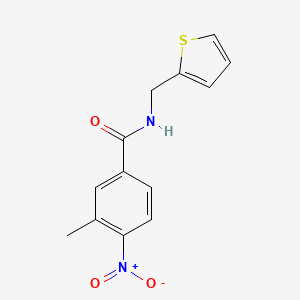![molecular formula C17H16N2O5 B5698860 N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide is a chemical compound commonly known as MDMA, ecstasy, or Molly. MDMA is a psychoactive drug that alters mood and perception. It is a derivative of amphetamine and has both stimulant and hallucinogenic properties. MDMA is classified as a Schedule I drug in the United States, indicating that it has a high potential for abuse and no accepted medical use.
作用機序
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in regulating motivation, pleasure, and arousal. The increased levels of these neurotransmitters are responsible for the euphoric and empathic effects of MDMA.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone that is involved in social bonding and trust. MDMA can cause dehydration, electrolyte imbalances, and other physical side effects.
実験室実験の利点と制限
MDMA has several advantages and limitations for lab experiments. It can be used to study the effects of serotonin, dopamine, and norepinephrine on behavior and cognition. It can also be used to study the neural mechanisms of empathy and social connection. However, MDMA has a high potential for abuse and can be difficult to administer in a controlled laboratory setting.
将来の方向性
There are several future directions for research on MDMA. One area of research is the potential therapeutic uses of MDMA for mental health conditions such as PTSD, depression, and anxiety. Another area of research is the neural mechanisms of empathy and social connection, and how MDMA can be used to enhance these processes. Additionally, more research is needed to understand the long-term effects of MDMA use on the brain and body.
合成法
MDMA can be synthesized from safrole, a natural oil extracted from the root bark of sassafras trees. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that is usually taken orally in pill form.
科学的研究の応用
MDMA has been used in scientific research to study its potential therapeutic effects. It has been shown to increase feelings of empathy, social connection, and emotional openness. MDMA-assisted psychotherapy has been studied as a treatment for post-traumatic stress disorder (PTSD) and other mental health conditions. Research has also shown that MDMA can enhance the effectiveness of psychotherapy by reducing fear and defensiveness.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-methoxyacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-9-16(20)19-13-5-3-2-4-12(13)17(21)18-11-6-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTTZLTYDLZNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)

![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)

![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)
![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)